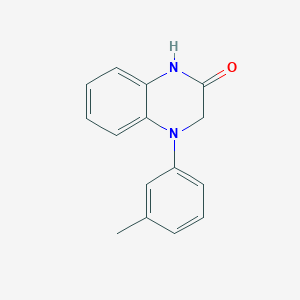

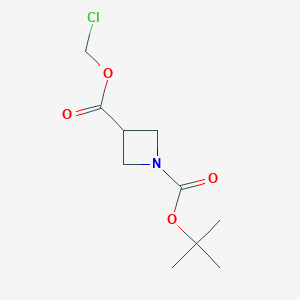

4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one, also known as MDL-100,907, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the serotonin 5-HT2A receptor, which is a key target for many psychiatric and neurological disorders. In

Scientific Research Applications

Pharmacokinetics and Metabolism

- Disposition and Metabolism of SB-649868 : The disposition and metabolism of SB-649868, an orexin receptor antagonist developed for treating insomnia, were studied in healthy male subjects. The compound was extensively metabolized, with principal routes involving oxidation of the benzofuran ring. The metabolite M25 was the principal metabolite in excreta, accounting for at least 12% of the administered dose (Renzulli et al., 2011).

Cardiovascular Effects

- Cardiovascular Effects of 3,4-Methylenedioxymethamphetamine : A study explored the cardiovascular effects of MDMA (ecstasy) and compared them with the effects of dobutamine, a cardiostimulant. MDMA produced dose-dependent increases in heart rate, blood pressure, and cardiac output similar to dobutamine, but without measurable inotropic effects (Lester et al., 2000).

Chemoprevention and Immunomodulation

- Chalcone Derivative with Immunomodulatory Properties : The synthetic chalcone derivative, 1-(2,3,4-trimethoxyphenyl)-3-(3-(2-chloroquinolinyl))-2-propen-1-one, was evaluated for its immunomodulatory, anti-inflammatory, and analgesic effects. The study indicated the potential interest of this compound in modulating immune and inflammatory responses, potentially by NF-κB inhibition (De León et al., 2003).

Breast Cancer Prevention

- Retinoids and Breast Cancer : Fenretinide (4-HPR) is a retinoid studied for its effectiveness in preventing contralateral primary tumors in women treated for breast cancer. If successful, it may be useful for a wider group of subjects at high risk for breast cancer. This agent concentrates in the granular and fat tissue of the breast rather than in the liver, distinguishing it from other retinoids (Veronesi et al., 1992).

properties

IUPAC Name |

4-(3-methylphenyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-5-4-6-12(9-11)17-10-15(18)16-13-7-2-3-8-14(13)17/h2-9H,10H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEADXYYTIVQIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1894460-53-7 |

Source

|

| Record name | 4-(3-methylphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2403875.png)

![N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2403877.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2403881.png)

![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2403893.png)

![5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)